molecular formula C6H12O2 B3432781 Hexanoic acid CAS No. 58454-02-7

Hexanoic acid

Cat. No.: B3432781
CAS No.: 58454-02-7
M. Wt: 118.14 g/mol
InChI Key: FUZZWVXGSFPDMH-MPOCSFTDSA-N
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Description

Hexanoic acid, also known as caproic acid, is an organic compound and a member of the carboxylic acid family . It’s a saturated fatty acid characterized by a six-carbon chain structure . It appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese .


Synthesis Analysis

This compound can be produced via various methods. Natural production occurs as a byproduct of fermentation processes in some types of bacteria . The industrial production of this compound often involves the oxidation of hexanal . In recent years, hydrophobic deep eutectic solvents (HDES) have emerged as an alternative extractive media capable of extracting non-polar organic and inorganic molecules from aqueous environments .


Molecular Structure Analysis

This compound is a saturated fatty acid with a linear structure in which carbon atoms are arranged straight. It has a carboxyl group attached at one end, and the rest of the 5 carbons are connected and hydrogen atoms . Its molecular formula is C6H12O2 .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is produced by two consecutive condensation reactions: the first is the formation of butyric acid from two acetyl-CoAs, and the second is the formation of hexanoic from one butyryl-CoA and one acetyl-CoA .


Physical and Chemical Properties Analysis

This compound’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) . The acid is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether . It is a relatively weak acid with a pKa of 4.88, making it less acidic than common household vinegar .

Mechanism of Action

Target of Action

Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane . It primarily targets the Meloidogyne javanica , a type of root-knot nematode . It also acts as a priming agent in Nicotiana tabacum cells, enhancing their defense mechanisms .

Mode of Action

This compound exhibits its action by inhibiting the hatching of M. javanica eggs and the release of second-stage juveniles . It also primes plant defense mechanisms, particularly in Nicotiana tabacum cells, by activating genes involved in the establishment of systemic acquired resistance .

Biochemical Pathways

This compound affects the metabolomes of plants, generating common biomarkers such as caffeoylputrescine glycoside, cis-5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside, and feruloyl-3-methoxytyramine conjugate . It activates the early phenylpropanoid pathway and chlorogenic acids metabolism, leading to enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

One study involving a this compound linker in a melanoma imaging agent showed that the compound was stable up to 24 hours at room temperature . In vivo biodistribution studies showed a tumor uptake of 4.92 ± 0.92 % ID/g and 2.78 ± 1.48 % ID/g at 2 hours and 4 hours post-injection, respectively .

Result of Action

This compound’s action results in the paralysis of M. javanica second-stage juveniles and significant inhibition of egg hatching . In plants, it triggers differential metabolomic and transcriptomic responses, leading to an enhanced broad-spectrum defensive ability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action on M. javanica and its priming effect on plant cells can be affected by the soil and ecological conditions

Safety and Hazards

Hexanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to the skin, eyes, and respiratory tract. It can also have a negative impact on aquatic life due to its low water solubility and tendency to bioaccumulate .

Future Directions

Hexanoic acid and its derivatives have been recently recognized as value-added materials and can be synthesized by several microbes . In the future, it is believed that hydrophobic deep eutectic solvents (HDES) will replace the majority of toxic organic solvents used for analytical purposes .

Biochemical Analysis

Biochemical Properties

Hexanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway in the HepG2 Hepatoma Cell Line . This suggests that this compound may interact with enzymes involved in these pathways.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to promote a balanced metabolic profile in HepG2 cells, a human hepatocellular model . It influences cell function by maintaining optimal insulin sensitivity and even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to foster basal and insulin-dependent phosphorylation of the Akt-mTOR pathway , suggesting that it may bind to and activate enzymes involved in this pathway.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway , suggesting that it may interact with enzymes involved in these pathways

Properties

{ "Design of the Synthesis Pathway": "Hexanoic acid can be synthesized through the oxidation of hexanol or the hydrolysis of hexyl cyanide.", "Starting Materials": [ "Hexanol", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Mix hexanol, sulfuric acid, and water in a flask", "Add sodium dichromate to the mixture and stir", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to dissolve the product", "Extract the product with ether", "Wash the ether layer with water and sodium bicarbonate solution", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain hexanoic acid" ] }

CAS No.

58454-02-7

Molecular Formula

C6H12O2

Molecular Weight

118.14 g/mol

IUPAC Name

(1,2-13C2)hexanoic acid

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1

InChI Key

FUZZWVXGSFPDMH-MPOCSFTDSA-N

Isomeric SMILES

CCCC[13CH2][13C](=O)O

SMILES

CCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)O

boiling_point

396 to 397 °F at 760 mmHg (NTP, 1992)
205.8 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
205 °C

Color/Form

Oily liquid

density

0.927 (USCG, 1999) - Less dense than water;  will float
0.929 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.923-0.928

flash_point

220 °F (NTP, 1992)
215 °F (102 °C) (Open cup)
102 °C o.c.

melting_point

27 °F (NTP, 1992)
-3.4 °C
-4.00 to -3.00 °C. @ 760.00 mm Hg
-3 °C

physical_description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Liquid;  Liquid, Other Solid
Colorless or slightly yellow oily liquid with an odor of Limburger cheese;  [Hawley] White solid or colorless to light yellow solution with an unpleasant odor;  [CAMEO] Clear colorless liquid with a stench;  [MSDSonline]
Solid
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Related CAS

10051-44-2 (sodium salt)
13476-79-4 (copper(2+) salt)
16571-42-9 (manganese(2+) salt)
19455-00-6 (potassium salt)
38708-95-1 (calcium salt)

solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

vapor_density

4.01 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
4.01 (Air = 1)
Relative vapor density (air = 1): 4.0

vapor_pressure

0.2 mmHg at 68 °F ;  1 mmHg at 158 °F;  20 mmHg at 233.2 °F (NTP, 1992)
0.04 [mmHg]
Vapor pressure, Pa at 20 °C: 27

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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